molecular formula C17H26ClN B127822 Sibutramine CAS No. 106650-56-0

Sibutramine

Cat. No.: B127822
CAS No.: 106650-56-0
M. Wt: 279.8 g/mol
InChI Key: UNAANXDKBXWMLN-UHFFFAOYSA-N
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Description

Sibutramine is a centrally acting stimulant that was primarily used as an appetite suppressant for the treatment of obesity. It functions as a serotonin-norepinephrine reuptake inhibitor, similar to tricyclic antidepressants. This compound was marketed under various brand names, including Meridia and Reductil, before being withdrawn from many markets due to concerns about cardiovascular risks .

Scientific Research Applications

Mechanism of Action

Target of Action

Sibutramine primarily targets neurotransmitters in the brain, specifically norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine . These neurotransmitters play crucial roles in mood regulation and appetite control.

Mode of Action

This compound acts as a reuptake inhibitor for NE, 5-HT, and dopamine . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, enhancing their effects on their respective receptors . This results in a promotion of a sense of satiety and a decrease in appetite, thereby reducing food intake .

Biochemical Pathways

This compound’s action on the serotonin and noradrenaline reuptake leads to enhanced satiety and decreased caloric intake . It also has marked thermogenic properties, contributing to energy expenditure . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the promotion of a sense of satiety and a decrease in appetite, thereby reducing food intake . This leads to weight loss, which can have various health benefits, especially for individuals with obesity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the consumption of illicit pharmaceutical products containing this compound has been reported to cause cardiovascular toxicity problems . Furthermore, this compound was withdrawn from the market due to concerns that the drug increases the risk of heart attack and stroke in patients with a history of heart disease . Therefore, the safety and efficacy of this compound can be influenced by factors such as the patient’s health status and the presence of other substances.

Safety and Hazards

Sibutramine has been linked to an increased risk of nonfatal myocardial infarction and nonfatal stroke, but not of cardiovascular death or death from any cause . It has also been associated with blood pressure and heart rate elevations . Other potential hazards include anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Biochemical Analysis

Biochemical Properties

Sibutramine interacts with various enzymes and proteins in the body. It primarily inhibits the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This interaction alters the balance of these neurotransmitters in the brain, which can affect mood and appetite.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, in a study on rat salivary glands, this compound was found to decrease the acinar area and increase the stromal area in the parotid gland . It also increased oxidative damage to lipids .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on rat salivary glands, this compound was administered for 28 days, and it was found that the drug increased oxidative damage to lipids over this period .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In the aforementioned study on rat salivary glands, rats were treated with this compound at a dosage of 10 mg/kg/day . The study found that this dosage of this compound resulted in significant changes in the salivary glands, including a decrease in the acinar area and an increase in oxidative damage to lipids .

Metabolic Pathways

This compound is involved in various metabolic pathways. It primarily affects the serotonin and noradrenaline pathways by inhibiting the reuptake of these neurotransmitters . This can result in changes in metabolic flux and metabolite levels.

Subcellular Localization

Given its mechanism of action, it is likely that this compound is localized in the synaptic cleft where it inhibits the reuptake of serotonin and noradrenaline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sibutramine typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with 2-methyl-2-butanol in the presence of a strong base such as sodium hydride. This reaction produces the intermediate, which is then reduced using lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

This compound’s unique mechanism of action and its potent effects on neurotransmitter levels distinguish it from other weight loss medications, though its cardiovascular risks have limited its use.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAANXDKBXWMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84485-00-7 (hydrochloride)
Record name Sibutramine [INN:BAN]
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DSSTOX Substance ID

DTXSID1023578
Record name Sibutramine
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Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sibutramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015237
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Solubility

9.40e-04 g/L
Record name Sibutramine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sibutramine produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, sibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake. Data from animal studies also suggest that sibutramine may also increase energy expenditure through thermogenic effects in both the basal and fed states, but this has not been confirmed in humans. Sibutramine and its major pharmacologically active metabolites (M1 and M2) do not act via release of monoamines., The anorectic effects of sibutramine are principally due to its primary and secondary amine metabolites that inhibit reuptake (but do not cause release) of serotonin, norepinephrine, and, to a lesser extent, dopamine at the neuronal synapse, thus promoting a sense of satiety. Results of animal studies suggest that sibutramine also may increase energy expenditure through thermogenic effects. However, this has not been confirmed in humans to date., In order to clarify the mechanism underlying the anti-obesity effects of sibutramine, we examined the effects of sibutramine on extracellular levels of dopamine and 5-hydroxytryptamine (5-HT) through microdialysis in the striatum in unanesthetized and freely moving rats. Sibutramine (5 mg/kg, oral administration (po)) increased extracellular dopamine and 5-HT levels in rat striatum. The tricyclic antidepressant dosulepin (80 mg/kg, po or 1 uM perfusion through the striatal probe) increased 5-HT levels only. Sibutramine-induced dopamine release was antagonized by perfusion of tetrodotoxin (1 uM) through the microdialysis probe in the striatum. However, sibutramine-induced dopamine release was not inhibited by prazosin (1 mg/kg, intraperitoneal injection (ip)), a suppressor of serotonergic activity in the striatum via blockade of alpha(1)-adrenoceptors, or perfusion with nomifensine (1 uM), an inhibitor of dopamine re-uptake. These results suggest that sibutramine increases dopamine levels in the striatum by exocytotic release and not by a carrier-mediated mechanism, Sibutramine is a noradrenaline and 5-hydroxytryptamine reuptake inhibitor which causes weight loss in laboratory rodents via effects on both food intake and metabolic rate. Sibutramine's effects are predominantly mediated by two pharmacologically-active metabolites (its primary and secondary amines). Sibutramine and its active metabolites do not cause the release of monoamine neurotransmitters and do not have affinity for their receptors. Sibutramine dose-dependently inhibits 24 hr food intake in rats by enhancing the natural physiological process of satiety. Sibutramine also stimulates thermogenesis in rats, producing sustained (> 6 hr) increases in oxygen consumption of up to 30%. The thermogenic effect of sibutramine results from central activation of efferent sympathetic activity which, in turn, involves activation of beta 3-adrenoceptors. Sympathetic stimulation of brown adipose tissue via beta 3-adrenoceptors is thought to be the cause of the large, 18 fold increase in brown adipose tissue glucose utilization induced by sibutramine. These dual effects of sibutramine on food intake and thermogenesis explain its anti-obesity effect in animals.
Record name Sibutramine
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CAS No.

106650-56-0
Record name Sibutramine
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Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)
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Melting Point

191-192 °C, 191 - 192 °C
Record name Sibutramine
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Record name Sibutramine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet, a thermometer probe and rubber septum, was charged 1-(4-chloro-phenyl)-cyclobutanecarbonitrile (CCBC) (8.0 g, 41.9 mmol (96%)) and CuBr (0.12 g, 2%). After purging the flask with argon for 10 min, MTBE (15 mL) and iBuMgCl (68 mL, 0.61 mol in MTBE) were added and the reaction mixture was refluxed for 4–6 h. The reaction was monitored on HPLC for the disappearance of CCBC. The reaction mixture was cooled to ambient temperature and added drop-wise to the solution of (2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide (15.0 g, 42 mmol) in THF (100 mL) in a 500 mL round-bottomed flask at −78° C. The reaction mixture was stirred for 4 h and warmed up to 10° C. under stirring. The reaction was monitored on TLC for the disappearance of 1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine. Then the reaction mixture was cooled to 0° C. and aqueous ammonium acetate (30%, 50 mL) was added, follows by MTBE (200 mL) and warmed up to ambient temperature. The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL) and polish filtered through two layers of filter paper. After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4 were added and the mixture was stirred at ambient temperature for 1 h and cooled to −45° C. NaBH4 (6.4 g, 168 mmol) was added in one portion and the mixture was stirred for 6 h and warmed up to −20° C. and the reaction was monitored on TLC for the disappearance of starting material. To the reaction mixture was slowly added aqueous HCl dissolved in MeOH (60 mL, 4M) and the mixture was warmed to ambient temperature and stirred for 3 h. After the mixture was cooled to 0° C., NaOH (5 M) was added slowly to pH ˜12 for the solution, the mixture was diluted with toluene (200 mL), and was distilled under reduced pressure to remove the low boiling point solvents. The organic phases were allowed to separate for 20 min and the organic phase was washed twice with aqueous NaCl (50 mL, 20%). The mixture was heated to 60–70° C. and D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly. The mixture was distilled under azeotropic condition until the internal temperature reached >95° C. The mixture was then cooled to ambient temperature and stirred for 1 h. The slurry formed was filtered and the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL) and dried at 45° C. for 24 h under reduced pressure to afford the (R)-DDMS.D-TA with 85% yield and 70% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
68 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
8 g
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0.12 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
Quantity
15 g
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
50 mL
Type
reactant
Reaction Step Ten
Name
Quantity
6.4 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
85%

Synthesis routes and methods II

Procedure details

12.3 g of racemic sibutramine was dissolved in 85 ml of ethyl acetate, L-DBTA dissolved in 85 ml of ethyl acetate was added thereto. The reaction mixture was heated under reflux, cooled to room temperature and then filtered to obtain crystals (ee: about 85%). And then, the crystals were suspended in 220 ml of ethyl acetate, and heated under reflux to obtain solids. The solids were recrystallized from 450 ml of isopropyl alcohol to obtain L-DBTA salt of (−)-sibutramine (ee: ≧99.3%). The L-DBTA salt of (−)-sibutramine was neutralized with saturated sodium bicarbonate, and then extracted with chloroform to obtain (−)-sibutramine free base.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
L-DBTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Sibutramine?

A1: this compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). [] Its primary and secondary amine metabolites, resulting from metabolism in the body, are pharmacologically active. They inhibit the reuptake of serotonin (5-hydroxytryptamine) and norepinephrine in the central nervous system. [, ] This leads to enhanced satiety and increased energy expenditure, contributing to its weight management properties. [, ]

Q2: How does this compound's mechanism differ from other weight-loss drugs?

A2: Unlike amphetamine-like drugs that promote the release of monoamines, this compound enhances monoamine function through reuptake inhibition. [] This distinction makes it unique compared to other weight-reducing drugs that act solely on serotonin or norepinephrine and dopamine release. []

Q3: How does this compound affect energy expenditure?

A3: this compound increases energy expenditure, primarily through thermogenesis. [] This effect is mediated by the synergistic interaction of serotonin and norepinephrine, leading to the selective activation of brown adipose tissue. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound hydrochloride monohydrate, the common form used in research, has the molecular formula C17H26ClN • HCl • H2O and a molecular weight of 357.76 g/mol.

Q5: Does the available research focus on this compound's material compatibility, stability, or catalytic properties?

A5: The provided research primarily focuses on this compound's application as a weight management agent and does not delve into its material compatibility, stability under various conditions, or any catalytic properties it might possess.

Q6: Has computational chemistry been employed in this compound research?

A6: While computational chemistry and modeling can provide valuable insights into drug design and development, the provided research articles do not elaborate on the use of simulations, calculations, or QSAR models specifically related to this compound.

Q7: What is known about the structure-activity relationship of this compound enantiomers?

A7: Research indicates that the (R)-enantiomer of this compound demonstrates a more pronounced anorexic effect compared to the (S)-enantiomer or the racemic (RS)-sibutramine. [] This highlights the importance of chirality in this compound's pharmacological activity.

Q8: Are there formulation strategies to enhance this compound's properties?

A8: Studies have explored formulations to improve this compound's solubility. One study describes a solid dispersion system using a fluid-bed granulator to overcome the low solubility of this compound freebase. [] This formulation exhibited bioequivalence with commercially available this compound hydrochloride in beagle dogs. [] Another study details a powder and granule formulation employing hydroxypropyl methylcellulose, water-soluble sugars, and organic acids to enhance this compound's solubility. []

Q9: Do the provided research articles discuss SHE regulations concerning this compound?

A9: While SHE regulations are critical in pharmaceutical development, the provided research papers primarily focus on this compound's efficacy, safety, and pharmacological properties and do not explicitly address SHE regulations.

Q10: What is the metabolic pathway of this compound?

A10: this compound undergoes extensive first-pass metabolism primarily via CYP2B6 and CYP2C19 enzymes, resulting in two active metabolites: mono-desmethyl this compound (M1) and di-desmethyl this compound (M2). [] These metabolites significantly contribute to this compound's pharmacological activity. [, ]

Q11: How does Clopidogrel impact this compound's pharmacokinetics?

A11: Concomitant administration of Clopidogrel, a CYP2B6 and CYP2C19 inhibitor, significantly alters this compound's pharmacokinetic profile. [] It increases the plasma concentrations and half-life of this compound and M1 while decreasing this compound's apparent oral clearance. [] This interaction highlights the potential for clinically significant drug interactions with this compound.

Q12: Has this compound shown efficacy in treating conditions beyond obesity?

A12: this compound has demonstrated efficacy in treating binge eating disorder, reducing binge eating frequency, weight, and associated psychopathology in a randomized, placebo-controlled study. []

Q13: Does this compound impact cardiovascular parameters?

A13: While this compound demonstrates efficacy in weight loss, research indicates it can influence cardiovascular parameters. Studies show it increases blood pressure and heart rate in some patients, particularly those with preexisting cardiovascular disease. [, , , , , ]

Q14: Are there documented cases of resistance to this compound?

A14: The provided research focuses primarily on this compound's effectiveness and side effects. It does not provide detailed information about resistance mechanisms or cross-resistance with other compounds.

Q15: Does long-term this compound use pose any safety concerns?

A15: Long-term this compound use has been linked to an increased risk of cardiovascular events, specifically nonfatal myocardial infarction and stroke, in patients with pre-existing cardiovascular disease. [, , , ] This led to the withdrawal of this compound from several markets. [, , ]

Q16: Are there specific drug delivery strategies for this compound?

A16: The provided research does not focus on specific drug delivery strategies or targeted therapies using this compound.

Q17: Have biomarkers been identified to predict this compound's efficacy?

A17: The research presented does not delve into specific biomarkers to predict treatment response or monitor potential adverse effects.

Q18: What analytical methods are used to detect this compound in various products?

A18: Several analytical methods are employed for this compound detection and quantification:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with mass spectrometry or diode array detectors, is frequently used to identify and quantify this compound in pharmaceutical formulations and herbal products. [, , ]
  • Thin-Layer Chromatography (TLC): This method, especially when combined with densitometry, can also be used for the qualitative and quantitative analysis of this compound. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific method is used for the identification and quantification of this compound and its metabolites in various matrices. []
  • Ultra Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS): This method allows for rapid and sensitive detection of this compound and its desmethyl derivatives in slimming foods. []

Q19: Do the research articles discuss the environmental impact of this compound?

A19: The provided research focuses on this compound's application in a clinical setting and does not extend to its environmental impact and degradation.

Q20: Is there information about the validation of these analytical methods?

A20: While the research mentions various analytical techniques used for this compound detection and quantification, it does not elaborate on the specific validation parameters employed for those methods.

Q21: Does this compound elicit an immune response?

A21: The research provided does not offer insights into the immunogenicity of this compound or its potential to trigger immunological responses.

Q22: Does this compound interact with drug transporters or metabolizing enzymes?

A22: Yes, this compound is primarily metabolized by CYP2B6 and CYP2C19 enzymes. [] Co-administration with inhibitors of these enzymes, such as Clopidogrel, can significantly alter this compound's pharmacokinetics. []

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